

TG-100435: A Technical Overview of a Multi-Targeted Tyrosine Kinase Inhibitor

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Introduction:

TG-100435 is a potent, orally active, multi-targeted protein tyrosine kinase inhibitor developed by TargeGen, Inc. This technical guide provides a comprehensive overview of the history, development, and preclinical data of **TG-100435**, intended for researchers, scientists, and drug development professionals. The compound has shown significant inhibitory activity against several members of the Src family kinases, implicating its potential in oncology research.

History and Development

TG-100435 was developed by TargeGen Inc., a biopharmaceutical company that focused on the discovery of small molecule kinase inhibitors for the treatment of cancer and other diseases. TargeGen was later acquired by Sanofi-aventis in 2010.[1][2][3][4][5] The primary research focus for **TG-100435** was its potential as an anti-cancer agent due to its inhibition of Src family kinases, which are known to be involved in cancer cell proliferation, survival, and metastasis.

Mechanism of Action

TG-100435 functions as an ATP-competitive inhibitor of multiple protein tyrosine kinases. Its primary targets are members of the Src family, including Src, Lyn, Yes, and Lck. It also demonstrates inhibitory activity against Abl and EphB4. By binding to the ATP-binding site of these kinases, **TG-100435** prevents the transfer of a phosphate group from ATP to their



respective protein substrates, thereby blocking downstream signaling pathways that are crucial for cell growth and survival.

Quantitative Data

A summary of the key quantitative data for **TG-100435** is presented in the tables below for easy comparison.

Table 1: Kinase Inhibition Profile of **TG-100435**[6][7]

Kinase	Inhibition Constant (Ki) (nM)	
Src	13 - 64	
Lyn	13 - 64	
Abl	13 - 64	
Yes	13 - 64	
Lck	13 - 64	
EphB4	13 - 64	

Table 2: Pharmacokinetic Properties of **TG-100435** in Preclinical Species[6]

Species	Systemic Clearance (mL/min/kg)	Oral Bioavailability (%)
Mouse	20.1	74
Rat	12.7	23
Dog	14.5	11

Experimental Protocols Kinase Inhibition Assay

The inhibitory activity of **TG-100435** against various kinases was likely determined using a competitive assay format. A generalized protocol is as follows:



- Reaction Setup: Kinase, a specific peptide substrate, and varying concentrations of TG-100435 were incubated in a buffer solution containing ATP and MgCl2.
- Incubation: The reaction was allowed to proceed for a defined period at a controlled temperature (e.g., 60 minutes at room temperature).
- Detection: The amount of phosphorylated substrate was quantified. This is often achieved using an antibody that specifically recognizes the phosphorylated form of the substrate, coupled with a detection system such as fluorescence or luminescence. The Transcreener® ADP² Assay is a common method which measures the production of ADP.[8]
- Data Analysis: The concentration of TG-100435 that inhibits 50% of the kinase activity (IC50) was determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration. The inhibition constant (Ki) was then calculated from the IC50 value using the Cheng-Prusoff equation.

In Vitro Metabolism Studies

The metabolic stability of **TG-100435** was assessed using liver microsomes from different species (human, rat, and dog). A typical protocol is outlined below:

- Incubation: **TG-100435** (at a concentration of 1 μ M) was incubated with liver microsomes (0.5 mg/mL) in a phosphate buffer (pH 7.4).[9]
- Reaction Initiation: The metabolic reaction was initiated by the addition of NADPH.
- Time Points: Aliquots of the reaction mixture were taken at various time points (e.g., 0, 5, 15, 30, 60 minutes).
- Reaction Termination: The reaction in the aliquots was stopped by adding a quenching solvent like acetonitrile.
- Analysis: The concentration of the remaining TG-100435 in each sample was determined by liquid chromatography-mass spectrometry (LC-MS).
- Data Analysis: The rate of disappearance of TG-100435 was used to calculate its in vitro half-life (t1/2) and intrinsic clearance (Clint).



The study of its metabolism revealed that **TG-100435** is metabolized by CYP3A4 and Flavin-containing monooxygenases (FMOs), specifically FMO1 and FMO3.[10][11]

Pharmacokinetic Studies in Animals

Pharmacokinetic studies were conducted in mice, rats, and dogs to determine the absorption, distribution, metabolism, and excretion (ADME) properties of **TG-100435**.[6] A general protocol for such studies involves:

- Dosing: A known dose of TG-100435 was administered to the animals either intravenously (IV) or orally (PO).
- Blood Sampling: Blood samples were collected at predetermined time points after dosing.
- Plasma Preparation: Plasma was separated from the blood samples by centrifugation.
- Bioanalysis: The concentration of TG-100435 in the plasma samples was quantified using a validated analytical method, typically LC-MS/MS.
- Pharmacokinetic Analysis: The plasma concentration-time data was used to calculate key pharmacokinetic parameters such as clearance, volume of distribution, half-life, and oral bioavailability using non-compartmental or compartmental analysis.

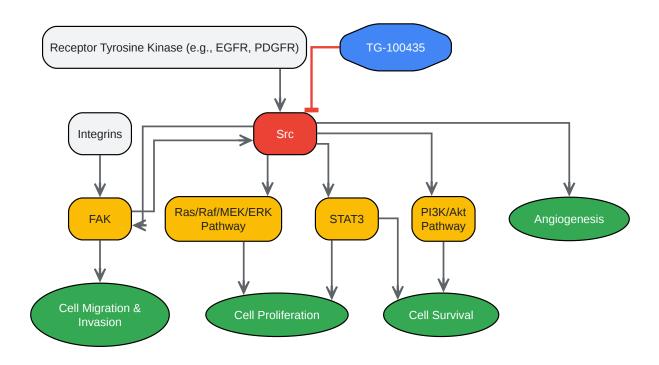
Preclinical Antitumor Activity

TG-100435 demonstrated activity in human tumor cell lines and in animal models of tumor growth.[12] As a Src family kinase inhibitor, its mechanism suggests potential efficacy in cancers where these kinases are overexpressed or hyperactivated. Src kinases are involved in signaling pathways that regulate cell proliferation, survival, angiogenesis, and invasion, all of which are hallmarks of cancer.[13]

Signaling Pathway

As an inhibitor of Src family kinases, **TG-100435** is expected to modulate downstream signaling pathways. A simplified representation of the Src signaling pathway and the point of inhibition by **TG-100435** is depicted below.



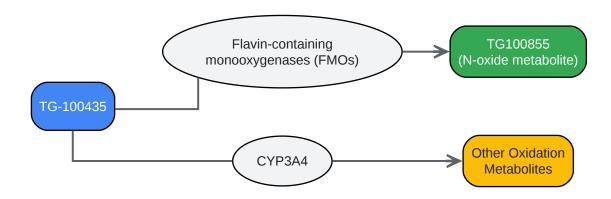


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Caption: Simplified Src signaling pathway and the inhibitory action of TG-100435.

Metabolism and Metabolites

In vitro and in vivo studies have identified four oxidation metabolites of **TG-100435**.[6] The major metabolite is the N-oxide, TG100855 ([7-(2,6-dichloro-phenyl)-5-methyl-benzo[6][7] [10]triazin-3-yl]-{4-[2-(1-oxy-pyrrolidin-1-yl)-ethoxy]-phenyl}-amine), which is formed by flavin-containing monooxygenases (FMOs).[6][11] TG100855 is reported to be 2 to 9 times more potent as a kinase inhibitor than the parent compound, **TG-100435**.[6] This suggests that the in vivo efficacy of **TG-100435** may be partly due to its conversion to this more active metabolite.





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